9-DHAB III;13-Acetyl-9-dihydrobaccatin III

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

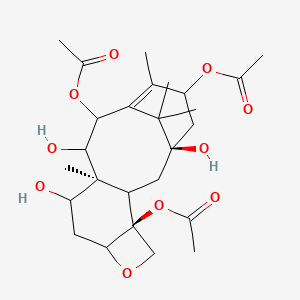

9-Dihydro-13-acetylbaccatin III is a taxane compound originally isolated from the Canadian yew tree (Taxus canadensis). It is a significant intermediate in the synthesis of paclitaxel, a potent anticancer agent. The compound has a complex molecular structure with the formula C33H42O12 and a molecular weight of 630.69 g/mol .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The preparation of 9-Dihydro-13-acetylbaccatin III involves several synthetic routes. One common method is the selective protection and deprotection of the C-7 hydroxyl functionality, which facilitates the synthesis of novel taxol intermediates . Another method involves the selective oxidation of the C-9 hydroxyl without the need for protection of the C-7 hydroxyl .

Industrial Production Methods: Industrial production of 9-Dihydro-13-acetylbaccatin III often involves extraction from the leaves of the Canadian yew tree using patented SuperFluids™ CXP technology followed by segmentation chromatography . This method ensures a high yield and purity of the compound.

Analyse Chemischer Reaktionen

Types of Reactions: 9-Dihydro-13-acetylbaccatin III undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for converting the compound into other valuable intermediates and final products.

Common Reagents and Conditions: Common reagents used in the reactions of 9-Dihydro-13-acetylbaccatin III include oxidizing agents for selective oxidation and protecting groups for selective protection and deprotection of hydroxyl functionalities .

Major Products Formed: The major products formed from the reactions of 9-Dihydro-13-acetylbaccatin III include baccatin III and 10-deacetylbaccatin III, which are important intermediates in the synthesis of paclitaxel and docetaxel .

Wissenschaftliche Forschungsanwendungen

9-Dihydro-13-acetylbaccatin III has numerous scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It is primarily used as an intermediate in the synthesis of paclitaxel, a drug approved by the FDA for the treatment of various cancers, including breast cancer, non-small cell lung cancer, and ovarian cancer . The compound’s ability to disrupt mitosis by preventing microtubule destabilization makes it a valuable tool in cancer research .

Wirkmechanismus

The mechanism of action of 9-Dihydro-13-acetylbaccatin III involves the disruption of mitosis by preventing microtubule destabilization and spindle fiber formation in animal cells . This mechanism is similar to that of paclitaxel, which binds to microtubules and stabilizes them, preventing their disassembly and thereby inhibiting cell division .

Vergleich Mit ähnlichen Verbindungen

9-Dihydro-13-acetylbaccatin III is similar to other taxane compounds such as baccatin III and 10-deacetylbaccatin III. it is unique in its abundance in the Canadian yew tree and its role as a key intermediate in the synthesis of paclitaxel . Other similar compounds include 7,9-deacetylbaccatin VI, which also serves as an intermediate in the synthesis of taxane-based drugs .

Eigenschaften

Molekularformel |

C26H38O10 |

|---|---|

Molekulargewicht |

510.6 g/mol |

IUPAC-Name |

[(1R,4S,10S)-4,12-diacetyloxy-1,9,11-trihydroxy-10,14,17,17-tetramethyl-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl] acetate |

InChI |

InChI=1S/C26H38O10/c1-12-16(34-13(2)27)9-25(32)10-17-24(7,18(30)8-19-26(17,11-33-19)36-15(4)29)22(31)21(35-14(3)28)20(12)23(25,5)6/h16-19,21-22,30-32H,8-11H2,1-7H3/t16?,17?,18?,19?,21?,22?,24-,25-,26+/m0/s1 |

InChI-Schlüssel |

HZONGTIGNCOSIU-WUAUABDQSA-N |

Isomerische SMILES |

CC1=C2C(C([C@@]3(C(CC4[C@](C3C[C@](C2(C)C)(CC1OC(=O)C)O)(CO4)OC(=O)C)O)C)O)OC(=O)C |

Kanonische SMILES |

CC1=C2C(C(C3(C(CC4C(C3CC(C2(C)C)(CC1OC(=O)C)O)(CO4)OC(=O)C)O)C)O)OC(=O)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridazine-3-carboxamide](/img/structure/B14783575.png)

![[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,5R,9S,13S)-13-[5-hydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate](/img/structure/B14783578.png)

![(2R,3R,4R,5R)-2-(2-amino-9H-purin-9-yl)-4-(benzoyloxy)-5-[(benzoyloxy)methyl]-3-methyloxolan-3-yl benzoate](/img/structure/B14783588.png)

![cis-7-Amino-8-fluoro-2-aza-spiro[4.4]nonane-2-carboxylic acid tert-butyl ester](/img/structure/B14783594.png)

![2,3-Dibenzoyloxybutanedioic acid;methyl 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B14783600.png)

![5-amino-3-methyl-2,5-dihydro-1H-3-benzazepin-4-one;2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid](/img/structure/B14783610.png)

![Calcium (2S,5R,6R)-3,3-dimethyl-7-oxo-6-(2-phenoxyacetamido)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B14783615.png)

![Tert-butyl 3-[[(2-amino-3-methylbutanoyl)amino]methyl]piperidine-1-carboxylate](/img/structure/B14783624.png)